molecular formula C13H16O3 B2798277 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid CAS No. 1248776-24-0

1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid

Cat. No.: B2798277
CAS No.: 1248776-24-0
M. Wt: 220.268
InChI Key: ACEIAAYLUZQYER-UHFFFAOYSA-N
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Description

1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid is a functionalized cyclohexane derivative of interest in medicinal chemistry and organic synthesis. This compound features both a carboxylic acid and a hydroxyl group on a phenyl-substituted cyclohexane ring, making it a valuable scaffold for constructing more complex molecules. Similar cyclohexane-based carboxylic acids are utilized as key intermediates and core structures in pharmaceutical research . For instance, structurally related 1-amino-4-phenylcyclohexane-1-carboxylic acid has been investigated for its influence on agonist selectivity for human melanocortin receptors, highlighting the potential of such scaffolds in drug discovery . The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships. This product is intended for research applications such as method development, analytical testing, and as a building block in synthetic chemistry. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Notice: The specific applications and research value of 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid are not detailed in the current search results. The information provided above is based on the properties of highly similar compounds and should be verified through further experimental data.

Properties

IUPAC Name

1-hydroxy-4-phenylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(15)13(16)8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11,16H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEIAAYLUZQYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents like diethyl ether and reagents such as magnesium, bromobenzene, and carbon dioxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-phenylcyclohexanone, while reduction of the carboxylic acid group can produce 1-hydroxy-4-phenylcyclohexanol .

Scientific Research Applications

1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenyl group can also participate in hydrophobic interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Position and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Differences
1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid -OH (C1), -COOH (C1), -Ph (C4) C₁₃H₁₆O₃* ~244.3* Benchmark compound for comparison.
4-Phenylcyclohex-1-ene-1-carboxylic acid -Ph (C4), -COOH (C1), double bond (C1–C2) C₁₃H₁₄O₂ 202.25 Unsaturated ring; lacks hydroxyl group.
4-Hydroxycyclohexane-1-carboxylic acid -OH (C4), -COOH (C1) C₇H₁₂O₃ 144.17 No phenyl group; hydroxyl at C4.
1-Hydroxy-4-methylcyclohexane-1-carboxylic acid -OH (C1), -COOH (C1), -CH₃ (C4) C₈H₁₄O₃ 158.20 Methyl instead of phenyl at C4.

*Estimated based on structural analogs.

Electronic and Steric Effects

  • Hydroxyl vs. Phenyl : The hydroxyl group at C1 enhances polarity and hydrogen-bonding capacity, while the phenyl group at C4 increases hydrophobicity and steric bulk. This contrasts with 4-phenylcyclohexene-1-carboxylic acid, where the double bond reduces ring flexibility .
  • Methyl vs.

Physical and Chemical Properties

Acidity (pKa Values)

Data from cis/trans isomers of hydroxycyclohexane carboxylic acids ( ) suggest that hydroxyl positioning significantly impacts acidity:

Isomer pKa
cis-4-Hydroxycyclohexane-1-carboxylic acid 4.815
trans-4-Hydroxycyclohexane-1-carboxylic acid 4.836

The target compound’s hydroxyl and carboxylic acid groups at C1 likely result in a lower pKa (<4) due to intramolecular hydrogen bonding or electronic effects from the phenyl group.

Solubility and Molecular Weight

  • 4-Hydroxycyclohexane-1-carboxylic acid : Lower molecular weight (144.17) and lack of phenyl enhance hydrophilicity.

Data Tables

Table 1: Comparative Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents Key Feature
1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid C₁₃H₁₆O₃ 244.3 -OH, -COOH (C1); -Ph (C4) High steric bulk
4-Phenylcyclohex-1-ene-1-carboxylic acid C₁₃H₁₄O₂ 202.25 -Ph (C4); double bond Unsaturated ring
4-Hydroxycyclohexane-1-carboxylic acid C₇H₁₂O₃ 144.17 -OH (C4) High polarity
1-Hydroxy-4-methylcyclohexane-1-carboxylic acid C₈H₁₄O₃ 158.20 -CH₃ (C4) Improved solubility

Biological Activity

1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid is a cyclohexane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a hydroxyl group and a carboxylic acid moiety, which may contribute to its interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic uses.

The synthesis of 1-hydroxy-4-phenylcyclohexane-1-carboxylic acid can be achieved through various methods, including oxidation of cyclohexene or other cycloalkenes. Its chemical structure is characterized by the presence of a phenyl group attached to the cyclohexane ring, which plays a significant role in its biological activity.

Research indicates that 1-hydroxy-4-phenylcyclohexane-1-carboxylic acid may interact with specific receptors and enzymes, influencing various biological pathways. For instance, studies have demonstrated that related compounds, such as 1-amino-4-phenylcyclohexane-1-carboxylic acid, exhibit selective agonist activity towards melanocortin receptors, particularly hMC4R. This selectivity suggests that structural modifications in the cyclohexane framework can significantly alter receptor affinity and activity .

Pharmacological Studies

  • Agonist Selectivity : A study highlighted the importance of substituting specific amino acids in peptide analogs containing 1-amino-4-phenylcyclohexane-1-carboxylic acid (cis-Apc). These modifications resulted in potent agonists for hMC4R while showing minimal activity towards other melanocortin receptors (hMC1R, hMC3R, hMC5R) .
  • Neurohypophyseal Hormones : Another investigation focused on the incorporation of cis-Apc into neurohypophyseal hormone analogs. The resulting compounds demonstrated enhanced binding affinity to the oxytocin receptor, showcasing significant antidiuretic and pressor activities. Notably, some analogs exhibited high potency as antiuterotonic agents, indicating potential therapeutic applications in conditions related to oxytocin signaling .

Case Studies

StudyCompoundBiological ActivityFindings
1-amino-4-phenylcyclohexane-1-carboxylic acidMelanocortin receptor agonistHigh selectivity for hMC4R over other receptors
Neurohypophyseal hormone analogs with cis-ApcAntidiuretic and pressor activityEnhanced oxytocin receptor binding and antiuterotonic effects

Research Findings

Recent studies have provided insights into the pharmacological profile of compounds related to 1-hydroxy-4-phenylcyclohexane-1-carboxylic acid. The introduction of bulky side chains or modifications at specific positions has been shown to enhance receptor selectivity and potency. For example, the introduction of cis-Apc into peptide sequences has been linked to improved biological activity against target receptors .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Hydroxy-4-phenylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Synthesis Methods :

  • Friedel-Crafts Acylation : Cyclohexane derivatives can undergo acylation using phenylacetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) to introduce the phenyl group .
  • Hydroxylation and Carboxylation : Post-functionalization via hydroxylation (using H₂O₂ or mCPBA) and carboxylation (e.g., CO₂ insertion under basic conditions) is critical for introducing the hydroxyl and carboxylic acid groups .
    • Optimization : Temperature control (0–25°C), solvent selection (dry DMF or THF), and stoichiometric ratios of trifluoromethylating agents (if applicable) significantly impact yield and purity. For example, excessive base (e.g., NaH) may lead to side reactions like ring-opening .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR Spectroscopy :

  • ¹H NMR : Look for downfield shifts at δ 10–12 ppm (carboxylic acid proton) and δ 5–6 ppm (hydroxyl group, broad singlet). The phenyl group appears as a multiplet at δ 7.2–7.5 ppm .
  • ¹³C NMR : The carboxylic carbon resonates at δ 170–175 ppm, while the quaternary carbon bearing hydroxyl and phenyl groups appears at δ 70–80 ppm .
    • X-ray Crystallography : Essential for resolving stereochemical ambiguity (e.g., axial vs. equatorial substituent orientation) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s reactivity and biological activity?

  • Stereochemical Effects :

  • Axial vs. Equatorial Hydroxyl : Axial hydroxyl groups increase steric hindrance, reducing nucleophilic attack on the carboxylic acid moiety. Equatorial positioning enhances hydrogen-bonding interactions in enzymatic binding pockets .
  • Phenyl Group Orientation : The phenyl ring’s spatial arrangement (e.g., chair vs. boat cyclohexane conformation) affects π-π stacking in protein-ligand interactions, as shown in computational docking studies .
    • Resolution Methods : Chiral HPLC or enzymatic resolution (using lipases) can separate enantiomers for activity assays .

Q. What mechanistic insights explain contradictory reports on this compound’s enzyme inhibition efficacy?

  • Contradictory Data : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 100 μM in kinase assays) may arise from:

  • pH-Dependent Ionization : The carboxylic acid group’s pKa (~4.5) affects binding affinity in assays conducted at varying pH levels .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the deprotonated carboxylate form, enhancing electrostatic interactions with cationic enzyme active sites .
    • Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under standardized conditions .

Q. How can computational modeling predict the compound’s metabolic stability and toxicity?

  • ADMET Predictions :

  • Lipophilicity (LogP) : Calculated values (e.g., LogP = 2.1) indicate moderate blood-brain barrier permeability but potential hepatic clearance issues .
  • CYP450 Interactions : Density functional theory (DFT) simulations identify electrophilic sites (e.g., hydroxyl oxygen) prone to cytochrome P450-mediated oxidation .
    • Mitigation Strategies : Introduce electron-withdrawing groups (e.g., fluorine) to reduce metabolic degradation .

Methodological Challenges

Q. What strategies resolve low yields in large-scale synthesis?

  • Byproduct Analysis : GC-MS or LC-MS can detect intermediates like cyclohexene derivatives formed via dehydration during carboxylation .
  • Process Optimization : Switch from batch to flow chemistry for improved heat transfer and reduced side reactions .

Q. How to address discrepancies in reported biological activity across cell lines?

  • Cell Line-Specific Factors :

  • Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate activity with passive diffusion rates .
  • Efflux Pump Expression : Inhibitors like verapamil can mitigate false negatives in multidrug-resistant lines .

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